molecular formula C11H12O4S B596055 1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid CAS No. 1314738-62-9

1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid

Cat. No.: B596055
CAS No.: 1314738-62-9
M. Wt: 240.273
InChI Key: USCMLKYAHGSQSS-UHFFFAOYSA-N
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Description

1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid is a cyclopropane derivative characterized by a carboxylic acid group directly attached to the cyclopropane ring and a methylsulfonyl-substituted phenyl moiety at the 1-position. The methylsulfonyl group (–SO₂CH₃) is a strong electron-withdrawing substituent, which significantly influences the compound’s acidity, solubility, and reactivity.

Properties

IUPAC Name

1-(4-methylsulfonylphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4S/c1-16(14,15)9-4-2-8(3-5-9)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCMLKYAHGSQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition Metal-Catalyzed Cyclopropanation

ParameterValueSource
CatalystHafnium tetrachloride·2THF
Temperature145°C
Yield (Ester)61–79%

Sulfonyl Group Introduction via Oxidation

Thioether Oxidation Pathway

An alternative route involves synthesizing the 4-(methylthio)phenyl analogue first, followed by oxidation to the sulfone.

Steps :

  • Cyclopropanation of 4-(methylthio)styrene with ethyl diazoacetate.

  • Hydrolysis to 1-[4-(methylthio)phenyl]cyclopropanecarboxylic acid .

  • Oxidation with mCPBA (meta-chloroperbenzoic acid) converts the thioether to sulfonyl.

Advantages :

  • Avoids handling diazo compounds in later stages.

  • Oxidation step is high-yielding (>90%).

Challenges and Side Reactions

Cyclopropane Ring Stability

The strained cyclopropane ring is prone to opening under acidic/basic conditions. For example, prolonged hydrolysis of esters may degrade the ring. Mitigation involves:

  • Using mild saponification conditions (e.g., LiOH in THF/water).

  • Avoiding strong protic acids during workup.

Regioselectivity in Cyclopropanation

Steric effects from the methylsulfonyl group may lead to preferential formation of trans-isomers. Catalysts like Rh₂(S-DOSP)₄ improve enantioselectivity but require optimization.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Carbene InsertionDirect, fewer stepsDiazo compound handling60–75%
Esterification-HydrolysisScalable, known catalystsRequires alcohol precursor50–65%
Thioether OxidationRobust oxidation stepMulti-step synthesis70–85%

Industrial-Scale Considerations

  • Catalyst Recovery : Hafnium/zirconium catalysts are costly; recycling protocols (e.g., filtration from xylene mixtures) are critical.

  • By-Product Management : Water removal via Dean-Stark traps minimizes reverse reactions during esterification .

Chemical Reactions Analysis

1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins. This interaction can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid with structurally related cyclopropanecarboxylic acid derivatives:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight Melting Point (°C) Predicted pKa Key References
This compound –SO₂CH₃ C₁₁H₁₂O₄S ~256.27* Not reported ~3.5–4.0†
1-(4-Methylphenyl)cyclopropanecarboxylic acid –CH₃ C₁₁H₁₂O₂ 176.21 110–114 ~4.5
1-(4-Methoxyphenyl)cyclopropanecarboxylic acid –OCH₃ C₁₁H₁₂O₃ 192.21 124–126 ~4.2
1-(4-Trifluoromethylphenyl)cyclopropanecarboxylic acid –CF₃ C₁₁H₉F₃O₂ 230.18 Not reported ~3.8
1-[(4-Hydroxyphenyl)methyl]cyclopropanecarboxylic acid –CH₂C₆H₄OH C₁₁H₁₂O₃ 192.21 Not reported ~4.5

*Estimated based on molecular formula.
†Predicted based on electron-withdrawing effects of –SO₂CH₃ compared to –CF₃ .

Key Observations:
  • Acidity : The methylsulfonyl group enhances acidity (lower pKa) compared to methyl (–CH₃) or methoxy (–OCH₃) substituents due to its strong electron-withdrawing nature. This property is critical in drug design, where ionization affects bioavailability .
  • Melting Points: Methoxy and methyl derivatives exhibit higher melting points compared to the methylsulfonyl analog, likely due to reduced polarity and stronger crystal packing in non-polar substituents .
  • Molecular Weight : The methylsulfonyl derivative has a higher molecular weight (~256.27) than other analogs, impacting pharmacokinetic properties such as metabolic stability.

Biological Activity

1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid, also known as EVT-1472900, is a cyclopropane carboxylic acid derivative characterized by a methylsulfonyl group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions.

Chemical Structure and Properties

The molecular formula of this compound is C11H12O4S. It features a cyclopropane ring linked to a carboxylic acid group and a phenyl ring with a methylsulfonyl substituent. The unique structural attributes contribute to its reactivity and biological activity.

PropertyValue
Molecular Weight244.28 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS Number1759-53-1

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The methylsulfonyl group acts as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins. This interaction can modulate the activity of target proteins, leading to various biological effects, including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes critical for various metabolic pathways.
  • Protein-Ligand Interactions : It may affect the binding affinity and activity of proteins involved in signaling pathways.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

  • Enzyme Inhibition : Research indicates that this compound can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways. The inhibition of COX-2 has been linked to anti-inflammatory effects.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential use as an antimicrobial agent.
  • Anticancer Properties : Some studies have explored the anticancer activity of this compound, suggesting that it may induce apoptosis in cancer cells through modulation of specific signaling pathways.

Case Study 1: Enzyme Inhibition

In a study examining the inhibitory effects on COX enzymes, this compound was tested alongside other known inhibitors. The results indicated a significant reduction in COX-2 activity at low micromolar concentrations, demonstrating its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial therapies.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusFindingsReference
COX InhibitionSignificant inhibition of COX-2 activity
Antimicrobial ActivityEffective against S. aureus and E. coli
Anticancer ActivityInduction of apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid, and how do reaction conditions impact yield?

  • Methodological Answer : Synthesis typically involves cyclopropanation via the Simmons-Smith reaction or transition-metal-catalyzed cross-coupling. For example, ester intermediates (e.g., methyl esters) are hydrolyzed to the carboxylic acid under basic conditions. Key factors include temperature control (e.g., 0–25°C for cyclopropanation), solvent choice (THF or DCM), and catalyst loading (e.g., zinc-silver couple). Purity is optimized via recrystallization or column chromatography .

Q. How is structural integrity confirmed for this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to verify cyclopropane ring geometry and substituent positions.
  • Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS or MALDI-TOF).
  • HPLC with UV detection (e.g., C18 column, mobile phase: methanol/buffer) to assess purity (>95%) .

Q. What physicochemical properties are critical for experimental design?

  • Methodological Answer : Key properties include:

  • Solubility : Poor aqueous solubility (use DMSO or ethanol as stock solvents; test solubility via shake-flask method).
  • Stability : Susceptibility to hydrolysis at extreme pH; store at 2–8°C in inert atmospheres.
  • pKa : ~4.2 (carboxylic acid group), influencing ionization in biological assays .

Advanced Research Questions

Q. How can contradictory biological activity data across assay systems be resolved?

  • Methodological Answer :

  • Cross-validation : Compare results from orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability).
  • Assay optimization : Standardize cell lines (e.g., HEK293 vs. HeLa), buffer pH, and incubation times.
  • Control experiments : Include reference inhibitors (e.g., ibuprofen for COX-2) and assess compound stability under assay conditions .

Q. What role does stereochemistry play in target interactions?

  • Methodological Answer :

  • Enantiomer-specific activity : Synthesize enantiomers via chiral catalysts (e.g., Jacobsen’s catalyst) and test binding affinity (e.g., SPR or ITC).
  • Docking studies : Use software like AutoDock to model interactions with enzymes (e.g., sulfotransferases). Example finding: The (1R,2S) configuration may enhance hydrogen bonding with catalytic residues .

Q. How to design SAR studies for the methylsulfonyl group’s bioactivity?

  • Methodological Answer :

  • Analog synthesis : Replace methylsulfonyl with sulfonamide, sulfoxide, or hydrogen.
  • Bioactivity testing : Measure IC50 in enzyme inhibition assays (e.g., COX-2).
SubstituentEnzyme Inhibition (IC50, μM)Solubility (mg/mL)
-SO2CH30.120.8
-SO2NH20.451.2
-H>101.5
  • Data interpretation : Correlate electronic effects (e.g., electron-withdrawing -SO2CH3) with activity .

Q. What in silico approaches predict binding mechanisms?

  • Methodological Answer :

  • Molecular docking : Use Glide or GOLD to identify key binding pockets (e.g., hydrophobic interactions with cyclopropane).
  • MD simulations : Simulate ligand-receptor dynamics (e.g., 100 ns trajectories in GROMACS) to assess stability of sulfonyl group interactions .

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